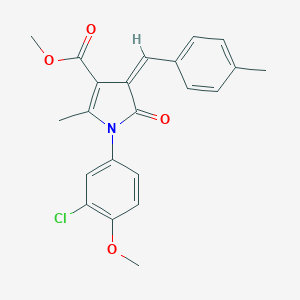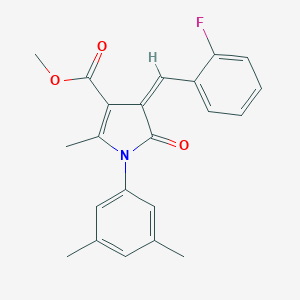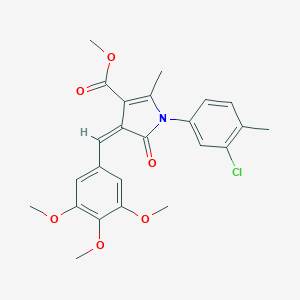![molecular formula C25H24N4O6 B297486 2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B297486.png)
2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound 2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide, also known as MAOEA, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting this enzyme, 2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide may have potential therapeutic effects for diseases that are associated with imbalances in these neurotransmitters.
Biochemical and Physiological Effects:
2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of amyloid-beta plaques in the brain (which are associated with Alzheimer's disease), and protect against oxidative stress (which is involved in the development of Parkinson's disease).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potential therapeutic effects for a variety of diseases. However, there are also some limitations to using 2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide in lab experiments. It is a relatively new compound and has not been extensively studied, so its safety and efficacy have not been fully established. Additionally, it may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are a number of potential future directions for research on 2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide. One area of interest is the development of more potent and selective inhibitors of monoamine oxidase, which could have even greater therapeutic potential. Another area of interest is the investigation of the potential use of 2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide in combination with other drugs, which could enhance its therapeutic effects. Additionally, further studies are needed to establish the safety and efficacy of 2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide for use in humans.
In conclusion, 2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide is a novel compound that has potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully establish the safety and efficacy of 2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide for use in humans.
Métodos De Síntesis
2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide can be synthesized through a multi-step process that involves the condensation of 3-methoxyaniline with 2-oxoethyl benzoate, followed by the reaction of the resulting compound with 4-formylbenzoic acid hydrazide. The final step involves the reaction of the resulting hydrazone with 3-methoxybenzoyl chloride to form 2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide.
Propiedades
Fórmula molecular |
C25H24N4O6 |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
N//'-[(E)-[4-[2-(3-methoxyanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(3-methoxyphenyl)oxamide |
InChI |
InChI=1S/C25H24N4O6/c1-33-21-7-3-5-18(13-21)27-23(30)16-35-20-11-9-17(10-12-20)15-26-29-25(32)24(31)28-19-6-4-8-22(14-19)34-2/h3-15H,16H2,1-2H3,(H,27,30)(H,28,31)(H,29,32)/b26-15+ |
Clave InChI |
NOTGQWXOMXVDBE-CVKSISIWSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC(=CC=C3)OC |
SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC(=CC=C3)OC |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5E)-1-(2-fluorophenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297405.png)
![methyl (4Z)-4-(4-chlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297406.png)

![methyl (4Z)-1-(3-chloro-4-methoxyphenyl)-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297408.png)



![methyl 4-(3-bromobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297414.png)
![4-({2-[(2,5-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B297418.png)
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297420.png)
![Methyl 4-{5-[(2-{[4-(methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B297423.png)

![2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297426.png)